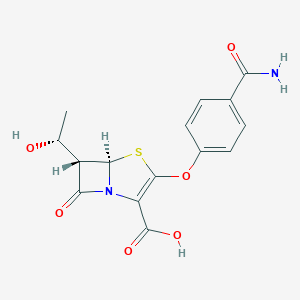

3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate

Beschreibung

Kallidin is a bioactive kinin formed in response to injury from kininogen precursors through the action of kallikreins. It is a decapeptide with the sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. Kallidin can be converted to bradykinin by the aminopeptidase enzyme and can also be a substrate for carboxypeptidase M and N .

Eigenschaften

CAS-Nummer |

105275-74-9 |

|---|---|

Molekularformel |

C15H14N2O6S |

Molekulargewicht |

350.3 g/mol |

IUPAC-Name |

(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |

InChI-Schlüssel |

MVTIDDWEBUVRRW-XIDCRBKBSA-N |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

Isomerische SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

Kanonische SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |

Synonyme |

3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kallidin wird durch die proteolytische Spaltung von Kininogen durch Gewebs-Kallikrein synthetisiert. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Enzyme, die den Spaltungsprozess erleichtern. Die Synthese kann in vitro unter Verwendung von gereinigten Enzymen und kontrollierten Bedingungen durchgeführt werden, um die genaue Bildung des Dekapeptids zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Kallidin unter Verwendung rekombinanter DNA-Technologie hergestellt. Dies beinhaltet die Expression von Kallikrein in bakteriellen oder tierischen Zellkulturen, gefolgt von der Extraktion und Reinigung des Enzyms. Das Enzym wird dann verwendet, um Kininogen zu spalten, um Kallidin zu produzieren. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kallidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Kallidin kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können auftreten, obwohl sie für Kallidin weniger häufig sind.

Substitution: Kallidin kann Substitutionsreaktionen eingehen, insbesondere an den Aminosäureresten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol.

Substitution: Spezifische Reagenzien, die Aminosäurereste für die Substitution anvisieren.

Wichtige gebildete Produkte:

Oxidation: Oxidierte Kallidin-Produkte.

Reduktion: Reduzierte Formen von Kallidin.

Substitution: Modifiziertes Kallidin mit substituierten Aminosäureresten

Wissenschaftliche Forschungsanwendungen

Kallidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellpeptid für die Untersuchung der proteolytischen Spaltung und der Enzym-Substrat-Interaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei Entzündungen, Blutdruckregulation und Schmerzmodulation.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen bei Erkrankungen wie hereditärem Angioödem, Herz-Kreislauf-Erkrankungen und entzündlichen Erkrankungen.

Industrie: Verwendet bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen, die auf das Kallikrein-Kinin-System abzielen .

5. Wirkmechanismus

Kallidin übt seine Wirkung aus, indem es an Bradykinin-Rezeptoren bindet, insbesondere an den Bradykinin-B2-Rezeptor und in geringerem Maße an den Bradykinin-B1-Rezeptor. Nach der Bindung löst es eine Kaskade intrazellulärer Signalwege aus, einschließlich der Aktivierung von G-Proteinen, Phospholipase C und der Freisetzung von intrazellulärem Kalzium. Dies führt zu verschiedenen physiologischen Reaktionen wie Vasodilatation, erhöhter Gefäßpermeabilität und Freisetzung von Entzündungsmediatoren .

Ähnliche Verbindungen:

Bradykinin: Ein Nonapeptid, das strukturell Kallidin ähnelt, aber den zusätzlichen Lysinrest am N-terminalen Ende fehlt.

Des-Arg9-Bradykinin: Ein Metabolit von Bradykinin, bei dem das C-terminale Arginin entfernt wurde.

Des-Arg10-Kallidin: Ein Metabolit von Kallidin, bei dem das C-terminale Arginin entfernt wurde.

Vergleich: Kallidin ist durch das Vorhandensein eines zusätzlichen Lysinrestes am N-terminalen Ende im Vergleich zu Bradykinin einzigartig. Dieser strukturelle Unterschied beeinflusst seine Bindungsaffinität und Spezifität für Bradykinin-Rezeptoren. Kallidin und seine Metaboliten spielen unterschiedliche Rollen in physiologischen und pathologischen Prozessen, wobei Kallidin bei bestimmten Entzündungsreaktionen stärker wirksam ist .

Wirkmechanismus

Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and, to a lesser extent, the bradykinin B1 receptor. Upon binding, it triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. This leads to various physiological responses such as vasodilation, increased vascular permeability, and the release of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Bradykinin: A nonapeptide that is structurally similar to kallidin but lacks the additional lysine residue at the N-terminal end.

Des-Arg9-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed.

Des-Arg10-kallidin: A metabolite of kallidin with the C-terminal arginine removed.

Comparison: Kallidin is unique due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin. This structural difference influences its binding affinity and specificity for bradykinin receptors. Kallidin and its metabolites play distinct roles in physiological and pathological processes, with kallidin being more potent in certain inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.